Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is often used in research and development, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain the compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned approaches, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in the synthesis of natural products, including sterols and terpenoids . Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds . Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation or microbial growth . The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar in structure but differs in the position of the oxo group.
Methyl 2-cyclopentanonecarboxylate: Similar in functional groups but differs in the ring size.
Uniqueness: Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate, a compound of interest in medicinal chemistry and pharmacology, exhibits a range of biological activities. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H16O4 and features a cyclohexane ring with two ketone groups and an ester functional group. This configuration contributes to its reactivity and biological activity. Its structural characteristics allow it to engage in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects by reducing reactive oxygen species (ROS) levels.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of various pathogenic bacteria.
- Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been documented in several studies. For instance:
- Study Findings : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Experimental Models : In carrageenan-induced edema models, this compound exhibited dose-dependent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Compound | Dosage (mg/kg) | Anti-inflammatory Effect |
---|---|---|
This compound | 20 | Moderate |
Piroxicam | 20 | High |
Meloxicam | 20 | High |
Case Study 1: Antimicrobial Activity Assessment
A recent study assessed the antimicrobial activity of this compound against various pathogens. The results indicated:
- Inhibition Zones : The compound showed inhibition zones ranging from 12 mm to 18 mm against different bacterial strains.
Case Study 2: Anti-inflammatory Efficacy
In another study focusing on the anti-inflammatory potential, the compound was tested in an animal model:
- Results : The treatment group receiving this compound showed a significant reduction in paw swelling compared to the control group.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3 |
InChI Key |
GNNMIIBFEFXQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.